molecular formula C10H18O3 B1316822 Ethyl 5,5-dimethyl-4-oxohexanoate CAS No. 37174-98-4

Ethyl 5,5-dimethyl-4-oxohexanoate

Cat. No. B1316822
CAS RN: 37174-98-4
M. Wt: 186.25 g/mol
InChI Key: FUCPUODHDLBLAU-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-4-oxohexanoate is an organic compound with the molecular formula C10H18O3 . It has a molecular weight of 186.25 and appears as a clear colorless oil .


Synthesis Analysis

The synthesis of Ethyl 5,5-dimethyl-4-oxohexanoate involves two stages . In the first stage, diiodomethane reacts with diethylzinc and trifluoroacetic acid in dichloromethane for 0.5 hours . In the second stage, ethyl pivaloylacetate is added to the reaction mixture in dichloromethane at 20 degrees Celsius and the reaction is allowed to proceed for 7 hours .


Molecular Structure Analysis

The InChI code for Ethyl 5,5-dimethyl-4-oxohexanoate is 1S/C10H18O3/c1-5-13-9(12)7-6-8(11)10(2,3)4/h5-7H2,1-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.


Physical And Chemical Properties Analysis

Ethyl 5,5-dimethyl-4-oxohexanoate is a clear colorless oil . It has a molecular weight of 186.25 . The compound’s exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

Formation and Synthesis

  • Formation of γ‐Keto Esters : A study by Ronsheim et al. (2003) explored the formation of γ‐keto esters from β‐keto esters, including compounds like methyl 5,5-dimethyl-4-oxohexanoate. This work emphasizes the role of ethyl 5,5-dimethyl-4-oxohexanoate in synthesizing keto esters, which are crucial intermediates in organic chemistry (Ronsheim, Hilgenkamp, & Zercher, 2003).

  • Synthesis of Statin Precursors : Tararov et al. (2006) detailed the synthesis of ethyl (5S)‐5,6‐Isopropylidenedioxy‐3‐oxohexanoate, a precursor for statins, highlighting the compound's significance in pharmaceutical synthesis. The study demonstrates the compound's application in creating biologically important molecules (Tararov, König, & Börner, 2006).

  • Cross Aldol Reactions : Banno and Mukaiyama (1975) investigated the use of keto esters like ethyl 5,5-dimethyl-4-oxohexanoate in cross aldol reactions, showcasing its utility in forming hydroxy keto esters. This process is crucial for building complex organic structures (Banno & Mukaiyama, 1975).

properties

IUPAC Name

ethyl 5,5-dimethyl-4-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-5-13-9(12)7-6-8(11)10(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCPUODHDLBLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555718
Record name Ethyl 5,5-dimethyl-4-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,5-dimethyl-4-oxohexanoate

CAS RN

37174-98-4
Record name Hexanoic acid, 5,5-dimethyl-4-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37174-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5,5-dimethyl-4-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NA Arnista - 2021 - search.proquest.com
The zinc-mediated chain extension reaction has been previously developed to incorporate alkyl or aryl substituents at the β position of the chain-extended product. The incorporation of …
Number of citations: 3 search.proquest.com

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